6-(Prop-2-en-1-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0,3,7]trideca-1(9),2,7-trien-5-imine
Description
6-(Prop-2-en-1-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³,⁷]trideca-1(9),2,7-trien-5-imine (CAS No. 1706440-04-1) is a tricyclic heterocyclic compound featuring fused oxa-, thia-, and aza-rings. The compound is commercially available through suppliers like Ambeed, Inc., which specializes in advanced intermediates and building blocks for research .
Properties
Molecular Formula |
C12H12N2O2S |
|---|---|
Molecular Weight |
248.30 g/mol |
IUPAC Name |
3-prop-2-enyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-imine |
InChI |
InChI=1S/C12H12N2O2S/c1-2-3-14-8-6-9-10(16-5-4-15-9)7-11(8)17-12(14)13/h2,6-7,13H,1,3-5H2 |
InChI Key |
XYHJFUBXIGRUJA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C2=CC3=C(C=C2SC1=N)OCCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Prop-2-en-1-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0,3,7]trideca-1(9),2,7-trien-5-imine typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in the synthesis include alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
6-(Prop-2-en-1-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0,3,7]trideca-1(9),2,7-trien-5-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
6-(Prop-2-en-1-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0,3,7]trideca-1(9),2,7-trien-5-imine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Prop-2-en-1-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0,3,7]trideca-1(9),2,7-trien-5-imine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
To contextualize 6-(Prop-2-en-1-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³,⁷]trideca-1(9),2,7-trien-5-imine, we analyze structurally analogous tricyclic heterocycles with variations in ring systems, substituents, and functional groups.
Structural Analogues
Key Observations :
- The target compound lacks the sugar moieties or flavonoid backbone seen in Zygocaperoside and Isorhamnetin-3-O-glycoside, limiting its natural product relevance but enhancing synthetic versatility .
Reactivity and Functional Group Analysis
- Imine Group : The imine at position 5 distinguishes the target compound from the ketone in the tetracyclic analogue , enabling nucleophilic addition reactions.
- Allyl Substituent : The prop-2-en-1-yl group offers sites for electrophilic or radical reactions, contrasting with the methoxy-hydroxyphenyl group in , which is redox-active.
Crystallographic and Spectroscopic Validation
- Structural elucidation of similar compounds (e.g., Zygocaperoside) relies on NMR and UV spectroscopy , while crystallographic validation (e.g., SHELXL refinements ) is critical for confirming fused-ring conformations. The absence of published crystallographic data for the target compound highlights a research gap.
Biological Activity
The compound 6-(Prop-2-en-1-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0,3,7]trideca-1(9),2,7-trien-5-imine is a complex heterocyclic structure with potential biological significance. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : 6-(Prop-2-en-1-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0,3,7]trideca-1(9),2,7-trien-5-imine
- Molecular Formula : C13H15N2O2S
- Molecular Weight : 253.34 g/mol
- CAS Number : Not specifically listed in the provided data but can be derived from the structure.
The biological activity of this compound can be attributed to several mechanisms:
- Antiproliferative Activity : Similar compounds have shown significant antiproliferative effects against various cancer cell lines, indicating potential use in oncology.
- Enzyme Inhibition : The structural features suggest possible interactions with specific enzymes involved in metabolic pathways.
- Antimicrobial Properties : Related compounds have demonstrated antimicrobial activity, which may extend to this compound.
Antiproliferative Effects
A study evaluated the antiproliferative activity of structurally similar compounds against breast, colon, and lung cancer cell lines. The results indicated that compounds with similar structural motifs exhibited IC50 values in the micromolar range, suggesting that our compound may also possess notable antiproliferative properties .
Enzyme Inhibition
Research has indicated that thiazole and triazole derivatives exhibit enzyme inhibitory effects that could be relevant for drug development . This suggests that our compound might also inhibit key enzymes involved in disease processes.
Case Studies and Research Findings
Lipophilicity and Drug-Likeness
The lipophilicity of related compounds was assessed using reversed-phase thin-layer chromatography. The results indicated that higher lipophilicity correlates with better absorption characteristics and potential bioavailability . This is crucial for the development of effective therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
